4'-But-3-enyloxy-biphenyl-4-carbonitrile

Description

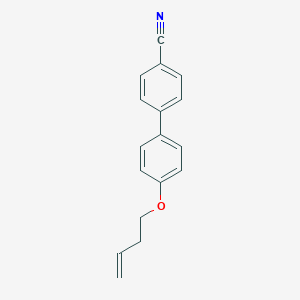

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-but-3-enoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h2,4-11H,1,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDUJBUKIGHVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Biphenyl Carbonitrile Structures

Established Synthetic Routes for Biphenyl (B1667301) Carbonitrile Core Structures

The construction of the biphenyl-4-carbonitrile backbone is a foundational step. Several robust and widely adopted synthetic methodologies are employed for this purpose, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, making them indispensable for the synthesis of biphenyl derivatives. mdpi.com The Suzuki-Miyaura coupling is a particularly prominent example, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. rsc.org

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex, forming a diarylpalladium(II) intermediate.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, yielding the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

A variety of palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), can be used to generate the active palladium(0) species in situ, eliminating the need for air-sensitive and expensive catalysts like tetrakis(triphenylphosphine)palladium(0). orgsyn.org The choice of ligands, base, and solvent system is critical for optimizing the reaction yield and can be tailored for specific substrates. mdpi.comrsc.org For instance, the use of bulky phosphine ligands can enhance the efficiency of the coupling with less reactive aryl chlorides. rsc.org

| Catalyst/Ligand System | Coupling Partners | Reaction Conditions | Yield | Reference |

| Pd(OAc)₂ / SPhos | 4-chloroaniline, fluorinated phenylboronic acid | Toluene/water, reflux | Good | rsc.org |

| Pd/CNS | Aryl halide, arylboronic acid | Not specified | High | rsc.org |

| Pd(OAc)₂ / PPh₃ | 4-bromobenzaldehyde, phenylboronic acid | Not specified | High | orgsyn.org |

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene, various phenylboronic acids | DMF/H₂O, K₂CO₃, 70-110 °C | Excellent | mdpi.com |

Mitsunobu Reaction Protocols for Ether Linkage Formation

The Mitsunobu reaction is a highly effective method for the formation of ether linkages, particularly for synthesizing aryl ethers from phenols and alcohols. byjus.com This reaction proceeds via a dehydrative condensation, converting a primary or secondary alcohol into a variety of functional groups with a clean inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgresearchgate.netnih.gov

The key reagents in a Mitsunobu reaction are typically a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org The reaction mechanism is complex but generally involves the initial formation of a betaine (B1666868) from the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, allowing it to be displaced by a nucleophile, in this case, the phenoxide ion, in an S_N2 fashion. wikipedia.orgorganic-chemistry.org

The acidity of the nucleophile is an important consideration; it should be sufficiently acidic to protonate the azodicarboxylate reagent to avoid side reactions. organic-chemistry.org While the classic Mitsunobu reaction is highly efficient, modifications have been developed to simplify the removal of byproducts, such as using polymer-supported triphenylphosphine or alternative azodicarboxylates. byjus.comwikipedia.org

| Phosphine | Azodicarboxylate | Nucleophile | Application | Reference |

| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | Carboxylic acids, phenols, imides | General ester and ether synthesis | byjus.comwikipedia.org |

| Triphenylphosphine (PPh₃) | Diisopropyl azodicarboxylate (DIAD) | Alcohols, pronucleophiles | Inversion of chiral centers | researchgate.netnih.gov |

| Polymer-supported PPh₃ | Di-tert-butylazodicarboxylate | Phenols | Simplified byproduct removal | wikipedia.org |

| Triphenylphosphine (PPh₃) | Azodicarbonyl dipiperidine (ADDP) | Weaker acids (e.g., some phenols) | For less acidic nucleophiles | byjus.com |

Multicomponent Reaction Approaches to Substituted Biphenyls

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity. acs.org

While direct, one-pot multicomponent syntheses of simple biphenyls are less common than stepwise approaches, MCRs can be powerful for creating highly substituted and complex structures that contain a biphenyl moiety. For instance, transition metal-catalyzed MCRs, often employing palladium or copper, are well-established for constructing complex molecular architectures. beilstein-journals.org An MCR could potentially be designed to assemble a substituted biphenyl system in a convergent manner. For example, a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation has been used to synthesize polycyclic quinazolinones, demonstrating the integration of MCRs with subsequent cyclization strategies. acs.org

Targeted Synthesis of 4'-But-3-enyloxy-biphenyl-4-carbonitrile

The synthesis of the specific target molecule, this compound, is not explicitly detailed in the literature as a singular procedure. However, a logical and efficient synthetic route can be devised by combining the established methodologies discussed above. The synthesis would logically proceed in two main stages: first, the creation of the 4'-hydroxy-biphenyl-4-carbonitrile intermediate, followed by the etherification to introduce the but-3-enyloxy side chain.

A plausible synthetic pathway would involve:

Suzuki-Miyaura Coupling: Reaction of 4-bromobenzonitrile (B114466) with 4-hydroxyphenylboronic acid (or its protected equivalent) using a palladium catalyst to form 4'-hydroxy-biphenyl-4-carbonitrile.

Etherification: Alkylation of the hydroxyl group of 4'-hydroxy-biphenyl-4-carbonitrile with 4-bromo-1-butene (B139220) via a Williamson ether synthesis, or with 3-buten-1-ol (B139374) using a Mitsunobu reaction.

Optimization of Reaction Conditions and Yields for Alkenyl Ether Incorporation

The introduction of the but-3-enyloxy group onto the 4'-hydroxy-biphenyl-4-carbonitrile core is a critical step where reaction conditions must be carefully optimized to maximize the yield and purity of the final product.

If a Williamson ether synthesis approach is chosen (reacting the phenoxide with an alkyl halide like 4-bromo-1-butene), the choice of base and solvent is crucial. A moderately strong base, such as potassium carbonate, is typically sufficient to deprotonate the phenol (B47542) without causing side reactions. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or DMF to facilitate the S_N2 reaction. Temperature control is also important to prevent potential elimination reactions of the alkyl halide.

For a Mitsunobu reaction , using 3-buten-1-ol as the alcohol component, the standard conditions of PPh₃ and DEAD (or DIAD) in a solvent like THF would be a starting point. wikipedia.org Optimization would involve:

Order of Reagent Addition: Sometimes, pre-forming the betaine by adding the azodicarboxylate to the phosphine before introducing the alcohol and phenol can improve yields. wikipedia.org

Choice of Azodicarboxylate: For easier purification, alternative reagents like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) can be used, as the hydrazine (B178648) byproduct is easily removed by filtration. wikipedia.org

Stoichiometry: Precise control of the stoichiometry of the reagents is necessary to minimize side products and unreacted starting materials.

Scalability Considerations for Research and Development Applications

Scaling up the synthesis of this compound from laboratory to research and development quantities presents several challenges and considerations.

For the Suzuki-Miyaura coupling step, the cost of the palladium catalyst can be a significant factor on a larger scale. rsc.org The development of highly active catalysts that can be used at low loadings is therefore important. Furthermore, the removal of residual palladium from the final product is often a critical requirement, necessitating efficient purification methods like chromatography or treatment with scavengers. The use of a modified Suzuki coupling that employs stable and inexpensive palladium acetate and triphenylphosphine is a scalable approach. orgsyn.org

The scalability of the Mitsunobu reaction is often hampered by the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification. wikipedia.org On a larger scale, purification by chromatography can be costly and time-consuming. The use of polymer-bound reagents or reagents designed for easier byproduct removal is a key strategy to improve the scalability of this reaction. byjus.comwikipedia.org

Rational Design of Structural Analogs and Derivatization

The design of structural analogs of this compound is a strategic endeavor to understand and control the structure-property relationships that govern its liquid crystalline behavior. Key areas of investigation include the systematic alteration of the flexible alkenyl chain and the exploration of various terminal groups. These modifications can profoundly impact intermolecular interactions, leading to significant changes in mesophase stability, transition temperatures, and other critical physical parameters.

Systematic Variation of the Alkenyl Chain Length and Substituents

The length and nature of the flexible chain attached to the biphenyl core are critical determinants of the mesomorphic properties of liquid crystals. In the case of 4'-alkenyloxy-biphenyl-4-carbonitriles, systematic variation of the alkenyl chain provides a powerful tool for modulating their physical characteristics.

Research into homologous series of ω-alkenyloxy-4′-cyanobiphenyls has revealed significant differences in their condensed-phase properties when compared to their fully saturated alkoxy counterparts. tandfonline.com The introduction of a terminal double bond in the alkoxy chain tends to reduce the clearing points (the temperature at which the material transitions to an isotropic liquid) relative to the saturated parent compounds. tandfonline.com However, the liquid crystalline state is not entirely suppressed. tandfonline.com

A notable effect of varying the alkenyl chain length is the impact on the smectic layer spacing. In the smectic A phase, the ratio of the experimentally measured layer spacing (d) to the calculated molecular length (l) is significantly larger for materials with a terminal alkene. tandfonline.com This suggests a different packing arrangement at the molecular level, potentially with less interdigitation of the terminal chains between adjacent layers.

Furthermore, the presence of a terminal double bond influences the dielectric anisotropy (Δε) of the material in the nematic phase. Studies have shown that the incorporation of a terminal alkene leads to a greater degree of antiparallel pairing of the molecules. tandfonline.com This increased pairing results in a smaller Kirkwood factor and, consequently, a reduction in the dielectric anisotropy compared to the analogous saturated compounds. tandfonline.com This phenomenon may be attributed to a weak interaction between the electron-rich double bond and the electron-withdrawing nitrile group of a neighboring molecule. tandfonline.com

The position and configuration (cis or trans) of the double bond within the chain are also crucial factors. rsc.org For instance, in other liquid crystalline systems, it has been observed that a trans configuration at an odd-numbered position in the chain (counting from the core) can suppress the formation of certain smectic phases while increasing the tilt angle and spontaneous polarization in others. rsc.org Conversely, a cis configuration at an even-numbered position may favor smectic phases over the nematic phase. rsc.org These findings underscore the subtle yet significant role that the geometry of the alkenyl chain plays in dictating the macroscopic properties of the liquid crystal.

Table 1: Comparison of Physical Properties for a Homologous Series of 4-ω-Alkenyloxy-4′-cyanobiphenyls and Their Saturated Analogs

This table is generated based on trends and findings reported in the literature. tandfonline.com

| Compound | Alkyl/Alkenyl Chain | Clearing Point (°C) | Smectic Layer Spacing (d) / Molecular Length (l) Ratio | Dielectric Anisotropy (Δε) |

|---|---|---|---|---|

| 4'-Butoxy-biphenyl-4-carbonitrile | -O(CH₂)₃CH₃ | Higher | Smaller | Larger |

| This compound | -O(CH₂)₂CH=CH₂ | Lower | Larger | Smaller |

| 4'-Hexyloxy-biphenyl-4-carbonitrile | -O(CH₂)₅CH₃ | Higher | Smaller | Larger |

| 4'-(Hex-5-en-1-yloxy)-biphenyl-4-carbonitrile | -O(CH₂)₄CH=CH₂ | Lower | Larger | Smaller |

| 4'-Octyloxy-biphenyl-4-carbonitrile | -O(CH₂)₇CH₃ | Higher | Smaller | Larger |

| 4'-(Oct-7-en-1-yloxy)-biphenyl-4-carbonitrile | -O(CH₂)₆CH=CH₂ | Lower | Larger | Smaller |

Investigation of Terminal Group Effects on Molecular Architecture

Systematic investigations into the effects of modifying the terminal group opposite the nitrile have yielded significant insights into the resulting molecular architecture and mesomorphic behavior. For instance, the replacement of a linear alkyl or alkoxy chain with a bulkier terminal group, such as a cyclic moiety, can lead to a more conical molecular shape. This alteration in molecular geometry can enhance mesophase stability and broaden the temperature range over which the liquid crystalline state exists.

The introduction of bulky terminal groups can also lead to a significant increase in the layer spacing of smectic phases. This is attributed to a steric effect that suppresses the interpenetration of the terminal chains into adjacent layers. This shape-induced segregation can occur without a significant change in the orientational order parameter of the biphenyl cores.

The nature of the linkage between the terminal group and the biphenyl core is also a critical design parameter. Replacing a simple methylene (B1212753) (-CH2-) linkage with an ether (-O-) or thioether (-S-) linkage can alter the flexibility and bond angles of the terminal chain, thereby influencing the phase transition temperatures. For example, in some cyanobiphenyl dimers, an ether linkage has been shown to result in significantly higher phase transition temperatures compared to methylene or thioether linkages. mdpi.com

Table 2: Influence of Terminal Group Modification on the Properties of Biphenyl Carbonitrile-Based Liquid Crystals

This table presents generalized trends based on findings from various studies on biphenyl liquid crystals.

| Terminal Group Modification | Effect on Molecular Shape | Impact on Mesophase Properties | Example of Influenced Parameter |

|---|---|---|---|

| Introduction of a bulky cyclic group | More conical | Enhanced mesophase stability, increased smectic layer spacing | Broader temperature range for liquid crystalline phase |

| Terminal halogen (e.g., -Br) | Increased steric bulk and polarity at the chain end | Alters odd-even effect of transition temperatures, can suppress smectic phases | Shift in nematic-isotropic transition temperatures |

| Variation of linkage (e.g., -O- vs. -S-) | Changes in chain flexibility and bond angles | Significant alteration of phase transition temperatures | Higher clearing points for ether linkages in some systems mdpi.com |

| Terminal double bond | Alters chain conformation and introduces a site for weak intermolecular interactions | Reduced clearing points, increased smectic layer spacing, reduced dielectric anisotropy tandfonline.com | Lower dielectric anisotropy due to increased antiparallel pairing tandfonline.com |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4'-But-3-enyloxy-biphenyl-4-carbonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (near CN) | ~ 7.7 | Doublet |

| Aromatic (near O) | ~ 7.5 | Doublet |

| Aromatic | ~ 7.0 | Doublet |

| =CH- (vinyl) | ~ 5.9 | Multiplet |

| =CH₂ (vinyl) | ~ 5.2 | Multiplet |

| -O-CH₂- | ~ 4.1 | Triplet |

| -CH₂- | ~ 2.6 | Multiplet |

Note: These are predicted values based on analogous compounds.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atoms of the biphenyl (B1667301) rings, the nitrile group, and the but-3-enyloxy chain are all expected to resonate at distinct chemical shifts. Data from related 4'-substituted biphenyl-4-carbonitriles can be used to predict these shifts with reasonable accuracy. rsc.orgchemicalbook.comchemicalbook.com

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C≡N | ~ 119 |

| Quaternary (C-CN) | ~ 110 |

| Quaternary (C-O) | ~ 160 |

| Quaternary (biphenyl linkage) | ~ 132, 145 |

| Aromatic CH | ~ 115-133 |

| =CH- (vinyl) | ~ 134 |

| =CH₂ (vinyl) | ~ 117 |

| -O-CH₂- | ~ 68 |

| -CH₂- | ~ 34 |

Note: These are predicted values based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. While a specific experimental spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its known structure.

Predicted Infrared (IR) Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~ 2230 |

| Alkene (C=C) | Stretching | ~ 1640 |

| Aromatic (C=C) | Stretching | ~ 1600, 1500 |

| Ether (C-O-C) | Asymmetric Stretching | ~ 1250 |

| Aromatic C-H | Bending (out-of-plane) | ~ 820 |

| Alkene (=C-H) | Bending (out-of-plane) | ~ 910, 990 |

Note: These are predicted values based on characteristic group frequencies.

X-ray Diffraction (XRD) Studies for Solid-State and Mesophase Structures

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of molecules in the crystalline solid state and for characterizing any liquid crystalline phases.

Single crystal X-ray diffraction would provide the most precise and unambiguous determination of the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles. Although no single crystal structure has been reported for this specific compound, studies on similar mesogenic molecules suggest that the biphenyl core would likely exhibit a twisted conformation. The but-3-enyloxy chain would adopt a conformation that minimizes steric strain.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and to identify different crystalline phases or mesophases. For liquid crystalline materials like many cyanobiphenyls, PXRD is crucial for determining the type of mesophase (e.g., nematic, smectic) by analyzing the characteristic diffraction patterns, such as the presence of sharp peaks at small angles for layered smectic phases and diffuse scattering at wider angles for nematic phases. Given its molecular structure, this compound is a candidate for exhibiting liquid crystalline behavior, and PXRD would be the primary technique for investigating these properties.

Electronic Spectroscopy for Understanding Molecular Interactions

Electronic spectroscopy serves as a powerful tool to probe the electronic transitions within a molecule, providing valuable information about its structure, conjugation, and interactions with its environment. For a molecule like this compound, UV-Vis absorption and fluorescence spectroscopy are expected to reveal characteristics typical of the cyanobiphenyl chromophore.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like the biphenyl group in the target molecule, the primary electronic transitions are typically π → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents.

While specific experimental data for this compound is not published, it is possible to predict its general absorption characteristics based on related compounds. For instance, the parent compound, 4-cyanobiphenyl, exhibits a strong absorption band around 280 nm. The presence of the 4'-but-3-enyloxy group, an alkoxy substituent, is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum due to its electron-donating nature, which extends the conjugation of the biphenyl system.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |

| Cyclohexane | ~285 - 295 | Data Not Available |

| Ethanol | ~290 - 300 | Data Not Available |

Note: The data in this table is predicted based on the known spectroscopic behavior of analogous 4'-alkoxy-biphenyl-4-carbonitrile compounds and has not been experimentally verified for the specific title compound.

Fluorescence (FL) Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Many biphenyl derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence emission.

The emission wavelength (λem) and quantum yield (ΦF) are key parameters obtained from fluorescence spectroscopy. The quantum yield, which represents the efficiency of the fluorescence process, is influenced by factors such as molecular rigidity and the presence of quenching species. The butenyloxy tail, with its terminal double bond, could potentially influence the excited state dynamics and, consequently, the fluorescence properties.

Table 2: Predicted Fluorescence Emission Data for this compound

| Solvent | Predicted λex (nm) | Predicted λem (nm) | Predicted Quantum Yield (ΦF) |

| Cyclohexane | ~290 | ~340 - 360 | Data Not Available |

| Ethanol | ~295 | ~350 - 370 | Data Not Available |

Note: The data in this table is predicted based on the known spectroscopic behavior of analogous 4'-alkoxy-biphenyl-4-carbonitrile compounds and has not been experimentally verified for the specific title compound.

The lack of empirical data for this compound underscores a gap in the scientific literature. Detailed spectroscopic studies would be invaluable for a deeper understanding of its photophysical properties and for optimizing its use in advanced materials. Furthermore, crystallographic analysis, which is currently absent, would provide definitive information on its solid-state packing and intermolecular interactions, crucial for the design of novel liquid crystalline materials.

Investigation of Liquid Crystalline Behavior and Mesophase Analysis

Mesophase Identification and Thermal Transition Characterization

The characterization of a liquid crystalline material involves the identification of its various mesophases and the temperatures at which transitions between these phases occur. This is typically achieved through a combination of thermal analysis, microscopy, and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the thermodynamic parameters of phase transitions in liquid crystals. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature, one can identify the temperatures of phase transitions and the associated enthalpy changes (ΔH). researchgate.net

For compounds in the 4'-alkoxy-4-cyanobiphenyl series, the type of mesophase is highly dependent on the length of the alkoxy chain. researchgate.net Shorter chains tend to favor the formation of a nematic (N) phase, while longer chains promote the development of smectic (Sm) phases. uni.lu Given that 4'-But-3-enyloxy-biphenyl-4-carbonitrile has a relatively short four-carbon chain, it is expected to exhibit a nematic phase.

A hypothetical DSC thermogram for this compound would likely show a sharp peak corresponding to the melting transition from the crystalline (Cr) state to the nematic (N) phase, and a smaller peak for the transition from the nematic phase to the isotropic (I) liquid phase (clearing point). These transitions are typically reversible, though supercooling may be observed upon cooling. tandfonline.com

Table 1: Hypothetical Thermodynamic Transition Data for this compound

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Cr → N | Tm (Melting Point) | ΔHm |

| N → I | Tc (Clearing Point) | ΔHc |

Note: The values in this table are illustrative and represent expected trends for a compound of this type based on data from homologous series. Actual experimental values would be required for confirmation.

The enthalpy of the Cr-N transition is typically larger than that of the N-I transition, reflecting the greater change in molecular order.

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures. proquest.com When a liquid crystalline sample is viewed between crossed polarizers, the anisotropic nature of the mesophase results in birefringence, producing characteristic patterns of light and dark areas. ucm.escolorado.edu

For this compound, the expected nematic phase would likely exhibit a "schlieren" or "threaded" texture. kent.edu The schlieren texture is characterized by the presence of dark brushes that correspond to regions where the director (the average direction of the long molecular axes) is aligned with either the polarizer or the analyzer. kent.edu These brushes emanate from point-like defects known as disclinations. The threaded texture, as the name suggests, appears as a collection of thread-like structures. proquest.com

Upon cooling from the isotropic liquid, the formation of the nematic phase would be observed as the nucleation and growth of birefringent droplets that coalesce to form the characteristic nematic texture. acs.org If a smectic phase were present, it would typically appear at a lower temperature than the nematic phase and would exhibit different textures, such as focal conic or fan-like textures for a smectic A phase. acs.org

X-ray diffraction (XRD) provides definitive information about the long-range positional order within a material, allowing for the unambiguous identification of different mesophases. dntb.gov.ua

In the nematic phase, which possesses only long-range orientational order, the XRD pattern would consist of a diffuse wide-angle scattering peak, indicating the average distance between neighboring molecules, and a diffuse low-angle scattering pattern, corresponding to the molecular length. nih.gov

If a smectic phase, such as the smectic A (SmA) phase, were to form, a sharp peak would appear in the low-angle region of the XRD pattern. nih.gov The position of this peak, according to Bragg's Law, allows for the calculation of the smectic layer spacing (d). researchgate.netyoutube.com This layer spacing can provide insights into the arrangement of molecules within the layers, such as whether they are interdigitated or tilted. researchgate.net For a simple, non-tilted SmA phase, the layer spacing would be close to the fully extended molecular length.

Table 2: Expected X-ray Diffraction Features for Mesophases of this compound

| Mesophase | Low-Angle Scattering | Wide-Angle Scattering |

| Nematic (N) | Diffuse scatter | Diffuse halo |

| Smectic A (SmA) | Sharp peak at d ≈ molecular length | Diffuse halo |

Note: This table describes the general XRD patterns expected for these mesophases.

Structure-Mesomorphism Relationships

The liquid crystalline properties of a molecule are a direct consequence of its chemical architecture. The interplay between rigid and flexible parts of the molecule dictates the type of mesophase formed and its thermal stability.

The biphenyl (B1667301) core is a common structural motif in calamitic liquid crystals due to its rigidity and linear shape, which are essential for promoting the anisotropic ordering required for mesophase formation. beilstein-journals.orgjst.go.jp The extended π-electron system of the biphenyl group leads to strong intermolecular attractions (van der Waals forces and π-π stacking), which help to stabilize the parallel alignment of the molecules. tandfonline.com

The flexible 4'-but-3-enyloxy chain at the other end of the molecule plays a crucial role in modulating the mesophase stability and the temperature range over which it exists. The length and flexibility of the alkoxy chain influence the melting point and the clearing point of the liquid crystal. mdpi.com

Generally, as the length of the alkoxy chain increases in a homologous series of 4'-alkoxy-4-cyanobiphenyls, there is a tendency for the melting point to decrease initially and then exhibit an odd-even effect, where compounds with an even number of atoms in the chain have higher clearing points than those with an odd number. researchgate.netacs.org The butenyloxy chain, with four carbon atoms and an oxygen atom, is of intermediate length.

The presence of the terminal double bond in the but-3-enyloxy group can also influence the mesomorphic properties. tandfonline.com The double bond introduces a degree of rigidity into the otherwise flexible chain and can affect the packing of the molecules in the mesophase. mdpi.com This can lead to changes in the transition temperatures and the stability of the mesophase compared to its saturated analogue, 4'-butoxy-biphenyl-4-carbonitrile. The terminal double bond also offers a site for potential polymerization, making this compound a reactive mesogen.

Role of Intermolecular Interactions (e.g., π-π Stacking, Dipole-Dipole, Van der Waals Forces)

The formation and stability of the liquid crystalline phases of this compound are governed by a delicate balance of intermolecular interactions.

π-π Stacking: The aromatic biphenyl core facilitates significant π-π stacking interactions between adjacent molecules. These interactions are crucial for the parallel alignment of the molecules, a hallmark of the nematic phase. The degree of overlap and the distance between the aromatic rings are critical in determining the strength of these interactions.

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group (-C≡N) leads to significant dipole-dipole interactions. These interactions promote an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion. This antiparallel correlation can influence the dielectric anisotropy and other physical properties of the liquid crystal.

Interface Phenomena and Orientational Ordering in Liquid Crystals

The behavior of this compound at interfaces is of fundamental importance for its potential applications in display devices and sensors.

Studies of the Air-Liquid Crystal Interface

At the air-liquid crystal interface, the molecules of this compound will exhibit a specific orientational order. The surface tension at this interface is a result of the anisotropic intermolecular interactions. For many cyanobiphenyls, the molecules tend to align in a way that minimizes the surface free energy. This can lead to either homeotropic (perpendicular to the surface) or planar (parallel to the surface) alignment, depending on the specific molecular structure and temperature. Studies on similar compounds like 4'-octyl-4-biphenylcarbonitrile (8CB) at the air-water interface have shown the formation of well-ordered monolayers and even multilayers, indicating strong intermolecular forces at play.

Theoretical and Experimental Investigations of Weak-Anchoring Effects

The interaction between the liquid crystal and a solid substrate is characterized by the anchoring energy, which dictates the preferred orientation of the liquid crystal director at the surface. Weak anchoring refers to situations where the surface-induced alignment can be easily deviated by external fields or other forces.

Theoretical models, such as the Rapini-Papoular model, are used to describe the anchoring energy. The anchoring strength is a key parameter in these models and can be determined experimentally. For cyanobiphenyls on various substrates, weak anchoring has been observed and studied. The butenyloxy chain of this compound could potentially be used to create specific surface interactions, leading to tailored anchoring properties.

A theoretical investigation of a thin ridge of a nematic liquid crystal on a solid substrate provides insights into weak-anchoring effects, where the balance between elastic and surface energies determines the director profile. researchgate.net Experimental studies on 4'-pentyl-4-biphenylcarbonitrile (5CB) have provided estimates for the anchoring strength at an air-nematic interface. prepchem.com

Surface-Induced Molecular Alignment and Layering

The alignment of liquid crystal molecules can be controlled by treating the surface of the substrate. Techniques like rubbing a polymer-coated substrate can induce a preferred alignment direction. For this compound, the interaction between the biphenyl core, the nitrile group, and the butenyloxy chain with the treated surface will determine the resulting molecular orientation.

Research has shown that for some surfaces, short-range molecular interactions are responsible for aligning the first monolayer of liquid crystal molecules, which then templates the alignment of the bulk. sigmaaldrich.com In other cases, bulk elastic interactions dominate the alignment process. sigmaaldrich.com Near a surface, liquid crystal molecules can also exhibit layering, forming smectic-like structures even in the nematic phase. This surface-induced ordering can extend several molecular layers into the bulk.

Computational and Theoretical Investigations of Biphenyl Carbonitrile Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For biphenyl (B1667301) carbonitrile derivatives like 4'-But-3-enyloxy-biphenyl-4-carbonitrile, DFT is instrumental in understanding the fundamental aspects of molecular geometry, electronic properties, and reactivity.

Geometry Optimization and Energetic Landscape Mapping

Geometry optimization is a critical first step in computational analysis, where the goal is to find the minimum energy arrangement of atoms in a molecule. For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the conjugative effects that favor a planar structure and the steric hindrance from ortho-substituents that favor a twisted conformation. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311+G* basis set, can accurately predict this twist angle and the associated rotational energy barriers. researchgate.net

By systematically varying key dihedral angles (such as the C-C bond connecting the phenyl rings and bonds within the butenyloxy chain) and calculating the corresponding single-point energies, an energetic landscape map can be constructed. This map is crucial for identifying the most stable conformers (global and local minima) and the transition states that separate them. For instance, studies on biphenyl have shown that the planar and perpendicular conformations represent energy barriers to rotation. researchgate.net Mapping this landscape helps in understanding the molecule's flexibility and the populations of different conformers at a given temperature. arxiv.org

Prediction of Spectroscopic Parameters and Electronic Properties

DFT is widely used to predict various spectroscopic and electronic properties that are often in good agreement with experimental data. nih.gov By performing calculations on the optimized molecular geometry, properties such as dipole moments, polarizability, and vibrational frequencies (IR and Raman spectra) can be determined. nih.govnih.gov

Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, provides insights into intramolecular charge transfer and the nature of chemical bonds. nih.gov For molecules like this compound, the presence of an electron-donating alkoxy group and an electron-withdrawing nitrile group creates a significant dipole moment, a key characteristic for liquid crystal applications. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and its electronic absorption properties. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Twist Angle (Dihedral) | ~41° - 45° | Determines molecular shape and packing ability. researchgate.net |

| Rotational Energy Barrier | ~6-8 kJ/mol | Indicates molecular flexibility. researchgate.net |

| Dipole Moment | Variable (e.g., > 4 Debye) | Crucial for response to electric fields in LC displays. |

| HOMO-LUMO Gap | Variable (e.g., ~4-5 eV) | Relates to electronic stability and UV-Vis absorption. nih.gov |

Elucidation of Reaction Mechanisms and Transition States in Related Synthetic Pathways

DFT calculations are invaluable for studying the mechanisms of chemical reactions. stackexchange.com For the synthesis of this compound, a key step is the formation of the ether linkage, often achieved through a Williamson ether synthesis. This reaction involves an alkoxide nucleophile attacking an alkyl halide. youtube.comyoutube.com DFT can model this S_N2 reaction by locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. youtube.com

Similarly, the formation of the biphenyl core, often accomplished via Suzuki or similar cross-coupling reactions, can be investigated. DFT studies can elucidate the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing a detailed understanding of the reaction's feasibility and potential byproducts. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, offering insights that can guide the optimization of synthetic routes. stackexchange.comacs.org

Molecular Dynamics Simulations for Macroscopic Mesophase Behavior

While DFT provides insights at the single-molecule level, Molecular Dynamics (MD) simulations are employed to bridge the gap between molecular properties and the macroscopic behavior of materials like liquid crystals. nih.govnih.gov MD simulations model the movement of a large ensemble of molecules over time, governed by a set of force fields that approximate the inter- and intramolecular interactions.

For a system containing thousands of this compound molecules, MD simulations can predict the formation of liquid crystalline phases, such as the nematic phase. Starting from a random (isotropic) arrangement, as the simulation progresses under appropriate temperature and pressure conditions, the elongated molecules tend to align along a common axis, known as the director, which is characteristic of the nematic phase.

These simulations are crucial for predicting key physical properties, including:

Phase Transition Temperatures: By running simulations at various temperatures, one can observe the transitions between crystalline, nematic, and isotropic phases and estimate the corresponding transition temperatures (e.g., melting point and clearing point).

Order Parameters: The degree of orientational order in the nematic phase can be quantified by calculating the order parameter, S. MD simulations allow for the calculation of this parameter as a function of temperature.

Viscoelastic Properties: Properties like rotational viscosity, which are critical for the switching speed of liquid crystal displays, can also be estimated from advanced MD simulations.

| Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic A | 21.5 |

| Smectic A to Nematic | 33.5 |

| Nematic to Isotropic | 40.5 |

Research Applications and Advanced Materials Integration

Integration into Novel Liquid Crystal Display Technologies (Academic Research Focus)

In the realm of liquid crystal display (LCD) technology, 4'-But-3-enyloxy-biphenyl-4-carbonitrile is primarily utilized as a reactive mesogen. Reactive mesogens are liquid crystalline monomers that can be polymerized in situ to form a stabilizing polymer network within the liquid crystal host. This approach is central to the fabrication of polymer-stabilized liquid crystal displays (PS-LCDs), which offer enhanced performance characteristics compared to traditional displays.

The but-3-enyloxy group on the molecule serves as a polymerizable handle. When a small amount of this compound is mixed with a standard nematic liquid crystal host and exposed to UV light in the presence of a photoinitiator, the terminal double bonds of the butenyloxy chains react, forming a cross-linked polymer network. This network is templated by the ordered structure of the liquid crystal phase, effectively locking in a desired molecular alignment.

Research in this area focuses on several key improvements:

Faster Switching Speeds: The polymer network can exert a torque on the liquid crystal molecules, leading to faster relaxation times and thus faster switching between on and off states.

Improved Contrast Ratios: By stabilizing the liquid crystal alignment, the polymer network can help to achieve a more uniform dark state, thereby improving the contrast ratio.

Wider Viewing Angles: The stabilized domains can reduce the color and contrast shift that occurs when viewing the display from different angles.

Reduced Power Consumption: The stabilizing network can lower the threshold voltage required to switch the liquid crystal molecules, potentially leading to lower power consumption.

While specific data for this compound is often proprietary or embedded within broader display mixture studies, the performance of similar alkene-terminated cyanobiphenyls in PS-LCDs demonstrates these principles effectively. For instance, research on related fluorinated biphenyl (B1667301) liquid crystals with but-3-enyl terminal groups has shown the formation of broad nematic mesophases, which are essential for display applications. capes.gov.br

Development of Responsive Liquid Crystal Interfaces for Advanced Sensing Applications

The ability of liquid crystals to change their orientation in response to external stimuli makes them highly effective for sensing applications. The integration of this compound into these systems allows for the creation of robust, chemically-functionalized interfaces.

The terminal alkene group of this compound can be chemically modified through various "click" chemistry reactions, such as thiol-ene coupling. This allows for the covalent attachment of bioreceptors, chemical probes, or other functional molecules to a surface that is coated with the polymerized liquid crystal. When the target analyte binds to the immobilized receptor, it disrupts the local ordering of the liquid crystal molecules, leading to a detectable optical signal (e.g., a change in brightness or color when viewed through crossed polarizers).

Research in this area has explored the use of similar functionalized liquid crystal systems for the detection of:

Biomolecules: Proteins, DNA, and enzymes.

Gases: Volatile organic compounds (VOCs).

pH Changes: Creating surfaces that respond to changes in acidity.

Metal Ions: The presence of specific metal ions in a solution.

The advantage of using a polymerizable mesogen like this compound is the creation of a stable and reusable sensing surface, where the liquid crystal is permanently anchored and functionalized.

Role in the Synthesis and Characterization of Liquid Crystal Elastomers (LCEs)

Liquid crystal elastomers (LCEs) are a fascinating class of materials that combine the elasticity of a polymer network with the anisotropic properties of liquid crystals. This unique combination allows them to undergo large, reversible shape changes in response to stimuli such as heat, light, or electric fields.

This compound is an ideal monomer for the synthesis of LCEs. Its liquid crystalline nature ensures that it can be aligned into a specific director profile before polymerization. The terminal butenyl group provides the reactive site for cross-linking, which freezes the liquid crystalline order into the rubbery polymer network.

The synthesis of LCEs using monomers like this compound typically involves a two-step process:

First Stage Cross-linking: A lightly cross-linked network is formed, which can be processed and aligned.

Second Stage Cross-linking: The aligned sample is further cross-linked to create the final, stimulus-responsive elastomer.

The properties of the resulting LCE, such as the actuation temperature and the degree of shape change, are highly dependent on the structure of the mesogenic monomer, the cross-linking density, and the degree of alignment. The biphenyl core of this compound contributes to the thermal stability and the nematic phase behavior of the resulting elastomer. Research on LCEs synthesized from similar diacrylate mesogens, such as RM257, demonstrates the principles of creating shape-morphing materials for applications in soft robotics, artificial muscles, and biomedical devices. dtic.mil

Utilization as Building Blocks in Advanced Organic Functional Materials Research

Beyond its direct applications in displays and elastomers, this compound serves as a valuable building block in the synthesis of more complex organic functional materials. The reactive alkene tail and the polar nitrile headgroup offer two distinct points for chemical modification.

Dendrimer and Polymer Synthesis: The butenyl group can be used as an initiation point for polymerization or as a branch point for the construction of liquid crystalline dendrimers. These materials can have unique hierarchical structures and self-assembly properties.

Functional Side-Chain Polymers: The entire this compound molecule can be attached as a side chain to a polymer backbone. This creates side-chain liquid crystal polymers, which are used in applications such as optical data storage, non-linear optics, and separation membranes.

Synthesis of Dimeric and Trimeric Liquid Crystals: The butenyloxy group can be chemically transformed to link two or more biphenyl units together, creating liquid crystal dimers or trimers. These materials often exhibit novel and complex mesophases, such as the twist-bend nematic phase, which is of significant fundamental and applied interest.

Emerging Research Directions and Future Outlook

Exploration of Novel Biphenyl-based Liquid Crystal Architectures with Tailored Alkenyl Moieties

The molecular architecture of liquid crystals is a primary determinant of their physical and mesomorphic properties. The biphenyl (B1667301) moiety, a common core structure in calamitic (rod-like) liquid crystals, provides a rigid framework that encourages the formation of ordered mesophases. mdpi.com The introduction of flexible terminal chains, such as the butenyloxy group in 4'-But-3-enyloxy-biphenyl-4-carbonitrile, significantly influences the material's properties. mdpi.comnih.gov

The terminal double bond in the butenyloxy chain is a key feature, offering a site for polymerization or further chemical modification. This allows for the creation of liquid crystal polymers and networks. Research is focused on understanding how variations in the length and position of the alkenyl group on the alkoxy chain affect:

Mesophase Stability: The odd-even effect, where the number of atoms in the terminal chain influences thermal and physical properties, is a crucial consideration in designing new LC materials. mdpi.com

Polymerization Kinetics: The reactivity of the terminal double bond can be tuned to control the formation of polymer-stabilized or polymer-dispersed liquid crystal systems.

Macroscopic Properties: The flexibility endowed by the butenyloxy chain impacts the material's viscosity, elastic constants, and switching behavior in electro-optical devices. mdpi.com

Future work will likely involve synthesizing and characterizing homologous series of biphenyl compounds with different alkenyl chains to establish more precise structure-property relationships. mdpi.comnih.gov This exploration aims to create materials with optimized properties for specific applications, such as faster switching times or broader operating temperature ranges.

Development of Advanced In-Situ Characterization Techniques for Dynamic Mesophase Studies

Understanding the dynamic behavior of liquid crystal mesophases, especially during phase transitions or under the influence of external stimuli, is critical for developing new technologies. While traditional techniques like polarized light microscopy (PLM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are foundational, there is a growing emphasis on advanced in-situ methods. researchgate.netnih.gov

These advanced techniques allow for real-time observation of molecular arrangements and dynamics:

Time-Resolved Spectroscopy and Diffractometry: Techniques such as time-resolved infrared (IR) vibrational spectroscopy and time-resolved electron diffraction are powerful tools for capturing ultrafast snapshots of molecular conformations and packing structures within LC phases. nih.gov These methods are particularly useful for studying photoresponsive liquid crystals. nih.gov

In-Situ Forming Systems Analysis: For applications like drug delivery, techniques are being developed to study the in-situ transition of liquid crystal precursor systems into viscous mesophases upon contact with aqueous environments. nih.govmdpi.com This often involves a combination of PLM and Small-Angle X-ray Scattering (SAXS) to confirm the resulting liquid crystalline structure, such as lamellar or hexagonal phases. mdpi.com

Operando Synchrotron-Radiation Fourier Transform Infrared Spectroscopy: This powerful technique can be used to validate reaction pathways and the formation of specific molecular structures in real-time within a reactive system. researchgate.net

The development of these characterization tools is essential for probing the complex, dynamic processes that govern the behavior of materials like this compound, especially when it is polymerized or part of a multi-component system.

Predictive Computational Design and Machine Learning Approaches for Optimized Liquid Crystalline Properties

The synthesis and characterization of new liquid crystal materials can be a time-consuming and resource-intensive process. To accelerate discovery, researchers are increasingly turning to computational design and machine learning (ML) methodologies. rsc.org These approaches aim to predict the properties of a liquid crystal based on its molecular structure, thereby guiding experimental efforts toward the most promising candidates. rsc.orgmdpi.com

Key areas of development include:

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods and machine learning algorithms, such as artificial neural networks, to establish correlations between molecular descriptors and macroscopic properties like phase transition temperatures. rsc.org

Automated Phase Identification: Machine learning, particularly convolutional neural networks (CNNs), can be trained on polarized light microscopy images to automatically classify different liquid crystal phases and textures, reducing the need for manual expert analysis. researchgate.net

Predicting Physical Properties: ML models are being developed to predict a wide range of physical properties, including birefringence, dielectric constants, and elastic constants, based on molecular structure and processing parameters. mdpi.comrsc.org For instance, decision tree regression has shown high accuracy in predicting the reflected wavelength (and thus, the color) of cholesteric liquid crystal formulations. mdpi.com

While these predictive models are becoming increasingly powerful, challenges remain, such as the accuracy of predicting clearing temperatures, especially for materials near room temperature. rsc.org Continued development of these computational tools will be invaluable for designing novel biphenyl-based liquid crystals with precisely tailored characteristics.

Integration of this compound into Hybrid Organic-Inorganic Materials for Next-Generation Functional Applications

The unique properties of this compound, particularly its polymerizable nature and liquid crystallinity, make it an excellent candidate for inclusion in hybrid organic-inorganic materials. These materials combine the distinct properties of both components to create novel functionalities.

A promising avenue of research is the combination of cyanobiphenyl-based liquid crystals with cellulose (B213188) nanocrystals (CNCs). digitellinc.com CNCs are rigid, rod-like nanoparticles derived from cellulose that can self-assemble into chiral nematic (cholesteric) liquid crystal phases. By chemically grafting molecules like this compound onto the surface of CNCs, researchers can create hybrid materials where the interplay between the two liquid crystalline components leads to unique, hierarchical structures. digitellinc.com

For example, the introduction of cyanobiphenyl side chains onto CNCs has been shown to result in the formation of smectic mesophases, a different ordering from the typical cholesteric phase of CNCs alone. digitellinc.com The resulting hybrid material can be processed into robust films with potential applications in:

Photonics and Optical Devices: The ordered structures can be designed to manipulate light in specific ways. digitellinc.com

Stimuli-Responsive Systems: The material's properties could be switched using external stimuli like temperature or electric fields. digitellinc.com

Sensors and Actuators: The hybrid nature allows for the design of materials that can respond to environmental changes. digitellinc.com

Future research will focus on exploring different inorganic scaffolds and optimizing the interface between the organic liquid crystal and the inorganic component to fine-tune the properties of these advanced functional materials.

Q & A

Q. What are the established synthetic routes for 4'-But-3-enyloxy-biphenyl-4-carbonitrile, and what critical parameters influence reaction yields?

Answer: Synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling between aryl halides and alkoxy precursors. Key parameters include:

- Temperature control (e.g., 80–120°C for Suzuki coupling to avoid side reactions) .

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency) .

- Solvent polarity (e.g., THF or DMF for solubility of intermediates) .

Yield optimization requires purification via column chromatography and validation by melting point analysis .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the biphenyl core (δ 7.2–7.8 ppm for aromatic protons) and butenyloxy chain (δ 5.0–5.5 ppm for vinyl protons) .

- IR Spectroscopy : Identify nitrile stretching vibrations (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings, ~30–45°) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .

- First aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported phase transition temperatures for this compound derivatives observed in different studies?

Answer:

- Purity assessment : Use differential scanning calorimetry (DSC) with ≥99% pure samples to eliminate impurity-driven phase shifts .

- Instrument calibration : Cross-validate DSC results with polarized optical microscopy (POM) to confirm mesophase stability .

- Meta-analysis : Compare data across studies using standardized heating/cooling rates (e.g., 5°C/min) .

Q. How do computational chemistry methods contribute to understanding the mesomorphic behavior of this compound in liquid crystal research?

Answer:

- Molecular dynamics (MD) simulations : Predict nematic/smectic phase stability by modeling alkyl chain flexibility and dipole interactions .

- Density functional theory (DFT) : Calculate molecular polarizability to correlate with experimental dielectric anisotropy .

- Machine learning : Train models on structural descriptors (e.g., substituent length, π-conjugation) to design derivatives with tailored transition temperatures .

Q. What methodological challenges arise in quantifying trace impurities in this compound using HPLC-MS, and how can they be mitigated?

Answer:

- Column selection : Use C18 reverse-phase columns to separate nonpolar impurities (e.g., unreacted biphenyl precursors) .

- Ion suppression : Optimize electrospray ionization (ESI) parameters to enhance nitrile-group detection .

- Limit of detection (LOD) : Employ internal standards (e.g., deuterated analogs) for calibration down to 0.1% impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.